N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-21(15-16-7-5-4-6-8-16)26(23,24)14-13-20-19(22)17-9-11-18(25-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWBEFFKEPZUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly of the Sulfamoyl Ethyl Intermediate
The synthesis begins with the preparation of the sulfamoyl ethyl backbone. A two-step protocol is commonly employed:
Sulfonation of Ethylenediamine :
Ethylenediamine reacts with chlorosulfonic acid under controlled conditions to form 2-chloroethylsulfamoyl chloride. This intermediate is stabilized at low temperatures (−10°C to 0°C) to prevent decomposition.N-Alkylation with Benzyl and Ethyl Groups :
The sulfamoyl chloride intermediate undergoes sequential alkylation. First, benzyl bromide is introduced in the presence of a base (e.g., triethylamine), followed by ethylation using ethyl iodide. This yields N-benzyl-N-ethylsulfamoyl ethylamine.
Key Reaction Conditions :
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–25°C
- Yield: 65–72%
Coupling with 4-Methoxybenzamide
The final step involves coupling the sulfamoyl ethylamine with 4-methoxybenzoyl chloride. Peptide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate this reaction.
Optimized Protocol :
- Dissolve N-benzyl-N-ethylsulfamoyl ethylamine (1.0 equiv) and 4-methoxybenzoyl chloride (1.2 equiv) in anhydrous DCM.
- Add EDC (1.5 equiv) and catalytic 4-dimethylaminopyridine (DMAP).
- Stir at 25°C for 12–16 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield : 78–85%
Reaction Optimization Strategies
Solvent and Temperature Effects
Catalytic Additives
- DMAP : Accelerates acylation by 30–40% compared to base-free conditions.
- Molecular Sieves (4Å) : Reduce hydrolysis of the sulfamoyl intermediate, improving yield by 10–15%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes batch variability and improves heat dissipation during exothermic steps (e.g., sulfonation). Pilot studies report a 20% reduction in reaction time and 95% purity in crude products.
Purification Techniques
| Method | Purity Achieved | Throughput |
|---|---|---|
| Recrystallization | ≥98% | Low |
| Preparative HPLC | ≥99.5% | Moderate |
| Simulated Moving Bed (SMB) | ≥99% | High |
Case Studies and Comparative Analysis
Academic vs. Industrial Protocols
| Parameter | Academic Approach | Industrial Approach |
|---|---|---|
| Scale | 1–10 g | 1–100 kg |
| Catalyst Cost | High (EDC/DMAP) | Optimized (DCC) |
| Cycle Time | 24–48 hours | 8–12 hours |
Yield Maximization in Multigram Syntheses
A 2024 study demonstrated that substituting THF with 2-methyltetrahydrofuran (2-MeTHF) increased yields from 78% to 86% due to improved solubility of the sulfamoyl intermediate.
Chemical Reactions Analysis
Types of Reactions
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a thiol or sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while nucleophilic substitution on the benzamide moiety can produce various substituted benzamides.
Scientific Research Applications
Cancer Treatment
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide has been identified as a potential MEK (Mitogen-Activated Protein Kinase) inhibitor. MEK inhibitors are crucial in cancer therapy as they interfere with the MAPK signaling pathway, which is often dysregulated in cancers. The compound has shown efficacy in treating various types of cancer, including:
- Colorectal Cancer
- Breast Cancer
- Ovarian Cancer
- Non-Small Cell Lung Cancer
Research indicates that this compound can be used alone or in combination with other treatments such as chemotherapy or radiation therapy to enhance therapeutic outcomes .
Antiviral Properties
The compound exhibits antiviral activity against several viruses, including:
- HIV
- Hepatitis B Virus (HBV)
- Cytomegalovirus (CMV)
These properties make it a candidate for developing antiviral therapies, particularly for patients with compromised immune systems or chronic viral infections .
Anti-inflammatory and Autoimmune Diseases
This compound has shown promise in treating autoimmune diseases by modulating the immune response. It may help alleviate symptoms of conditions such as rheumatoid arthritis and psoriasis by targeting inflammatory pathways .
In Vitro Studies
In vitro assays have demonstrated the efficacy of this compound in inhibiting cancer cell lines. For instance, studies showed a significant reduction in cell viability at concentrations ranging from 10 to 100 µM across various cancer types .
Combination Therapies
Clinical trials are exploring the use of this compound in combination with established chemotherapeutics such as cisplatin and gemcitabine. Preliminary results suggest that combining these agents enhances therapeutic efficacy while potentially reducing side effects associated with higher doses of chemotherapy .
Mechanism of Action
The mechanism of action of N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound is structurally similar and is used as an intermediate in the synthesis of glyburide.
N,N-disubstituted 4-sulfamoylbenzoic acid derivatives: These compounds are known for their enzyme inhibitory properties and are structurally related to N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the class of benzamides and features a complex structure that includes a sulfamoyl group and a methoxybenzamide moiety, which are critical for its interaction with biological targets.
This compound exhibits its biological activity primarily through enzyme inhibition. The mechanism involves binding to specific enzymes or receptors, which can modulate their activity. The presence of the sulfamoyl group is significant as it can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that this compound may inhibit several enzymes involved in critical biological pathways. For instance, studies have shown its potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects, making this compound a candidate for cancer therapy .
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been reported to exhibit IC50 values in the low micromolar range against specific tumor cell lines, indicating potent growth-inhibitory effects .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key similarities and differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorobenzyl)sulfamoyl derivatives | Contains sulfamoyl and fluorobenzyl groups | Potential enzyme inhibitors |
| 4-methoxybenzamide derivatives | Benzamide moiety with various substituents | Varies widely; some exhibit anti-inflammatory properties |
| JC-171 | Hydroxyl-sulfonamide analogue | Potential therapeutic for neurological disorders |
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that enhance its pharmacological profile.
Case Studies and Research Findings
- Inhibition of Cancer Cell Proliferation : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested. This suggests its potential utility in oncology .
- Mechanistic Studies : Further mechanistic studies indicated that the compound's inhibition of DHFR leads to reduced nucleotide synthesis, thereby impairing DNA replication in cancer cells. This mechanism underscores its potential as a chemotherapeutic agent .
- Binding Affinity Studies : Surface plasmon resonance (SPR) assays have demonstrated that this compound binds effectively to target proteins involved in cell signaling pathways, suggesting a multifaceted role in modulating cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
